molecular formula C24H33N3O B13738609 Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- CAS No. 3142-42-5

Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl-

Cat. No.: B13738609
CAS No.: 3142-42-5
M. Wt: 379.5 g/mol
InChI Key: RKVRWKDTXOIXNG-UHFFFAOYSA-N
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Description

Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their ability to absorb ultraviolet (UV) light, making them valuable as UV stabilizers in various applications. The compound’s structure includes a phenolic group connected to a benzotriazole ring, with a dodecyl chain attached to the phenolic ring. This unique structure imparts specific properties that make it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- typically involves the condensation of 2-hydroxy-3-dodecylphenol with 2,4-dimethylbenzylamine under basic catalytic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzotriazole ring. The reaction conditions often include the use of solvents such as toluene or xylene and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products. The scalability of the synthesis process is crucial for meeting the demands of various applications, particularly in the polymer and coatings industries.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The benzotriazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The phenolic hydrogen can be substituted with various functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- has a wide range of scientific research applications:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation due to UV exposure.

    Biology: Investigated for its potential antioxidant properties and its ability to protect biological molecules from UV-induced damage.

    Medicine: Explored for its potential use in photoprotection formulations, such as sunscreens and other dermatological products.

    Industry: Utilized in the manufacturing of plastics, coatings, and adhesives to enhance their durability and longevity.

Mechanism of Action

The primary mechanism of action of Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- involves the absorption of UV light by the benzotriazole ring. This absorption prevents the UV light from reaching and degrading the underlying material. The phenolic group also contributes to the compound’s antioxidant properties, neutralizing free radicals generated by UV exposure. The dodecyl chain enhances the compound’s solubility and compatibility with various polymer matrices.

Comparison with Similar Compounds

Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- can be compared with other similar compounds, such as:

    Phenol, 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentyl-: Known for its high UV absorption efficiency and stability.

    Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)-: Noted for its enhanced photostability and resistance to yellowing.

    Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)-: Used for its excellent light stability in high-temperature applications.

The uniqueness of Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- lies in its combination of UV absorption, antioxidant properties, and compatibility with various polymer systems, making it a versatile and valuable compound in multiple fields.

Properties

CAS No.

3142-42-5

Molecular Formula

C24H33N3O

Molecular Weight

379.5 g/mol

IUPAC Name

2-(benzotriazol-2-yl)-4-dodecylphenol

InChI

InChI=1S/C24H33N3O/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24(28)23(19-20)27-25-21-15-12-13-16-22(21)26-27/h12-13,15-19,28H,2-11,14H2,1H3

InChI Key

RKVRWKDTXOIXNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2

Origin of Product

United States

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